Cannabigerol-d9
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+/i1D3,5D2,6D2,7D2 |
InChI Key |
QXACEHWTBCFNSA-QVVQTBGESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Cannabigerol Cannabigerol D9
Precursor-Based Deuteration Approaches
Precursor-based deuteration strategies involve the synthesis of a deuterated key intermediate, which is then used in the final steps of the cannabinoid synthesis. This approach is often favored for its efficiency and the ability to introduce deuterium (B1214612) at specific positions within the molecule.
Synthesis of Deuterated Olivetol Derivatives for Cannabigerol-d9 Production
A common and effective strategy for the synthesis of this compound is through the preparation of a deuterated olivetol precursor. Olivetol, or 5-pentylresorcinol, is a fundamental building block in the synthesis of many cannabinoids. By incorporating deuterium atoms into the pentyl side chain of olivetol, a deuterated cannabigerol (B157186) molecule can be assembled.
One established method for producing deuterated olivetol involves a Grignard cross-coupling reaction. For instance, d9-olivetol, where the entire pentyl chain is deuterated, has been synthesized with high isotopic incorporation. researchgate.net This method has been shown to yield high levels of d9 incorporation with no detectable levels of d0 to d7 ions. researchgate.net The general synthesis of cannabigerol involves the condensation of olivetol with geraniol, often catalyzed by a Lewis acid such as boron trifluoride etherate or acidic alumina. mdpi.com By substituting standard olivetol with its deuterated counterpart, this compound can be produced.
The synthesis of deuterated resorcinols, like olivetol, is a critical step, and methodologies have been developed to ensure that no deuterium scrambling or loss occurs during the process. researchgate.net These methods allow for the preparative scale synthesis of these key intermediates. researchgate.net
| Precursor | Reagent | Product | Reference |
| 1-(bromomethyl)-3,5-dimethoxy-benzene | [13C4]-n-butylmagnesium bromide | [13C4]-olivetol | nih.gov |
| Deuterated 5-propylresorcinols | Chiral monoterpenoid alcohol | Side chain deuterated Δ9-THCVs | researchgate.net |
This table presents examples of precursor-based approaches for synthesizing labeled cannabinoids.
Regioselective Deuterium Incorporation Strategies
Achieving regioselective deuterium incorporation is crucial for creating internal standards with specific mass shifts and for studying metabolic pathways. For this compound, the deuterium atoms are typically located on the pentyl side chain. caymanchem.com This is achieved by using a starting material where the pentyl group is already deuterated, such as d9-olivetol.
The synthesis of specifically deuterated resorcinols allows for precise control over the location of the deuterium atoms. researchgate.net For example, methods have been developed for the introduction of deuterium at specific positions of the side chain of 5-propylresorcinols, which are then used to synthesize deuterated tetrahydrocannabivarins. researchgate.net A similar principle applies to the synthesis of this compound, where a fully deuterated pentyl precursor is used.
The Wurtz-type reaction and Grignard cross-coupling reactions are effective for creating the carbon-carbon bond between the aromatic ring and the deuterated alkyl chain. researchgate.netnih.gov For instance, the reaction between 1-(bromomethyl)-3,5-dimethoxy-benzene and a Grignard reagent made from deuterated n-bromobutane can be used to synthesize the deuterated olivetol precursor. nih.gov
De Novo Synthesis of this compound and Related Deuterated Analogs
De novo synthesis offers an alternative route to deuterated cannabinoids, building the molecule from simpler, often non-cannabinoid starting materials. This approach can provide greater flexibility in the placement of deuterium atoms and can be adapted for both chemical and biological synthesis.
Chemical Synthesis Pathways for Defined Deuteration Patterns
Chemical synthesis provides precise control over the molecular structure, allowing for the incorporation of deuterium at virtually any position. The synthesis of this compound with a deuterated pentyl chain is a prime example of a defined deuteration pattern. caymanchem.com
| Reaction Type | Reactants | Catalyst/Reagent | Product |
| Friedel–Crafts allylation | Olivetol, Geraniol | Boron trifluoride etherate | Cannabigerol |
| Condensation | Deuterated Olivetol, Geraniol | Acidic alumina | This compound |
| Carboxylation | Δ9-Tetrahydrocannabinol-D3 | Magnesium methyl carbonate | Δ9-Tetrahydrocannabinolic acid A-D3 |
This table illustrates various chemical reactions used in the synthesis of cannabinoids and their deuterated analogs.
Biotechnological and Enzymatic Approaches for Deuterated Cannabinoid Production
Biotechnological methods are emerging as a powerful alternative for the production of cannabinoids, including their deuterated analogs. derleme.gen.trmdpi.com These approaches utilize engineered microorganisms or isolated enzymes to carry out specific steps in the cannabinoid biosynthetic pathway. acs.orgnih.gov
The biosynthesis of cannabinoids in Cannabis sativa begins with the alkylation of olivetolic acid with geranyl pyrophosphate (GPP) to form cannabigerolic acid (CBGA), the precursor to many other cannabinoids. nih.govresearchgate.net This reaction is catalyzed by an aromatic prenyltransferase. acs.orgnih.gov By supplying a deuterated precursor, such as deuterated olivetolic acid or a deuterated hexanoyl-CoA starter unit, it is theoretically possible to produce deuterated CBGA, which can then be enzymatically or chemically converted to deuterated cannabigerol.
Recent advances in synthetic biology have enabled the production of cannabinoids in microorganisms like Escherichia coli and yeast. nih.govresearchgate.netmdpi.com These engineered microbes can be fed with deuterated starting materials to produce deuterated cannabinoids. For example, an E. coli production system for CBGA and CBG has been developed, which could potentially be adapted for the synthesis of deuterated versions by providing deuterated precursors in the culture medium. nih.gov
| Organism/System | Precursors | Key Enzyme(s) | Product |
| Escherichia coli | Olivetol, Geranyl pyrophosphate | Aromatic prenyltransferase (AtaPT) | Cannabigerol |
| Yarrowia lipolytica | Simple sugars | Engineered cannabinoid pathway | Cannabigerolic acid |
| Cell-free lysate system | Deuterated olivetolic acid, Geranyl pyrophosphate | Aromatic prenyltransferase | Deuterated Cannabigerolic acid |
This table summarizes biotechnological systems for cannabinoid production that could be adapted for deuterated analogs.
Purification and Isotopic Purity Assessment of Synthetic this compound
Following synthesis, this compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly employed for this purpose. nih.gov
The isotopic purity of the final product is a critical parameter, especially when it is intended for use as an internal standard. Mass spectrometry is the primary analytical technique used to determine the level of deuterium incorporation and to identify any residual non-deuterated compounds. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the isotopic distribution and confirm the chemical identity of the synthesized this compound. caymanchem.com A high isotopic purity (typically ≥98%) is desirable for analytical reference materials. caymanchem.com
Advanced Analytical Applications of Cannabigerol D9
Quantitative Mass Spectrometry for Cannabinoid Profiling
Mass spectrometry coupled with chromatographic separation is the gold standard for the accurate quantification of cannabinoids in complex matrices. In these applications, deuterated analogs like CBG-d9 are essential for achieving reliable and reproducible results.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing major and minor cannabinoids at low concentrations. nih.gov In LC-MS/MS-based methods, Cannabigerol-d9 serves as an ideal internal standard (IS) for the quantification of CBG. caymanchem.comcaymanchem.com An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to samples, calibrators, and controls. scispace.com
The primary function of CBG-d9 is to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, volumetric inconsistencies, and fluctuations in instrument response. scispace.com Since the deuterated standard is expected to co-elute and behave almost identically to the native analyte during the extraction and ionization process, any loss or variation experienced by the CBG in the sample will be mirrored by a proportional change in the CBG-d9 signal. waters.comchromatographyonline.com This allows for the analyte's concentration to be determined accurately by calculating the ratio of the analyte's response to the internal standard's response.
Validated LC-MS/MS methods have been developed for the simultaneous quantification of multiple cannabinoids, including CBG, in diverse and complex matrices such as cannabis and hemp plant material, whole blood, urine, and food products. nih.govescholarship.orgnih.govnih.govrsc.org These methods often employ CBG-d9 or other deuterated cannabinoids to ensure accuracy and precision, achieving lower limits of quantification (LLOQs) that can range from 0.5 to 10 ng/mL depending on the matrix and specific method. escholarship.orgnih.govnih.gov For example, a method for analyzing 17 cannabinoids in cannabis and hemp achieved an LLOQ as low as 0.002 mg/g in the matrix by using deuterated internal standards. nih.gov
Table 1: Examples of LC-MS/MS Parameters for Cannabinoid Analysis This table is a representative example based on typical cannabinoid analysis methods.
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Chromatographic Column | C18 or C8 reverse-phase (e.g., Accucore C18, Xbridge C8) | rsc.orgthermofisher.com |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate | escholarship.orgrsc.orgthermofisher.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | escholarship.orgrsc.orgthermofisher.com |
| Flow Rate | 0.2 - 0.5 mL/min | escholarship.orgrsc.orgthermofisher.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | escholarship.orgthermofisher.com |
| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | thermofisher.comresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for cannabinoid profiling. nih.gov Similar to its role in LC-MS/MS, CBG-d9 is intended for use as an internal standard to ensure the accurate quantification of CBG in GC-MS analyses. caymanchem.comcaymanchem.com The use of deuterated cannabinoids as internal standards is a well-established practice in GC-MS methods for forensic and clinical toxicology to ensure reproducibility and sensitivity. nih.govwaters.com
A key difference from LC-MS is that GC-MS analysis often requires a derivatization step, such as silylation, to increase the volatility and thermal stability of the cannabinoids, which contain polar hydroxyl groups. nih.govnih.gov This process replaces the active hydrogens on the hydroxyl groups with a less polar group, like trimethylsilyl (B98337) (TMS). Despite this extra step, GC-MS is a robust and reliable technique for quantification.
Research has shown that the analytical sensitivity of GC-MS for underivatized CBG is exceptionally low compared to other cannabinoids like CBD, THC, and CBN—sometimes as much as 25 times lower. nih.govnih.gov This is not due to issues during chromatographic separation, as the flame ionization detector (FID) response is similar for all these cannabinoids, but rather to processes occurring in the mass spectrometer. nih.gov To overcome this, studies have explored various derivatization strategies. Silylation or acylation of CBG can improve the limit of detection (LOD) threefold, while chemical transformation of CBG into its more stable pyranic form via cyclization can lead to a tenfold increase in signal intensity, making quantification more reliable. nih.gov
Table 2: Comparison of Analytical Techniques for Cannabinoid Quantification This table summarizes key characteristics of LC-MS/MS and GC-MS for cannabinoid analysis.
| Feature | LC-MS/MS | GC-MS | Reference |
|---|---|---|---|
| Derivatization | Generally not required; analyzes native compounds. | Often required (e.g., silylation) to improve volatility and stability. | nih.govthieme-connect.com |
| Acidic Cannabinoids | Directly quantifies acidic forms (e.g., CBGA, THCA). | Decarboxylates acidic forms to neutral forms in the heated inlet; measures "total" cannabinoid content. | thieme-connect.comresearchgate.net |
| Sensitivity for CBG | Generally high and specific. | Exceptionally low for underivatized CBG; signal enhancement via derivatization or cyclization is recommended. | nih.govnih.govnih.gov |
| Internal Standards | Deuterated standards (e.g., CBG-d9) are ideal. | Deuterated standards (e.g., CBG-d9) are ideal. | caymanchem.comcaymanchem.com |
A significant challenge in quantitative LC-MS/MS analysis is the phenomenon known as "matrix effects." waters.com These effects occur when co-eluting components from the sample matrix (e.g., lipids, salts, or other endogenous molecules) interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.com This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of the quantification. waters.com
Stable-isotope-labeled (SIL) internal standards, such as this compound, are the most effective tools for compensating for matrix effects. scispace.comwaters.com The underlying principle is that the SIL standard, being chemically identical to the analyte, will have the same chromatographic retention time and experience the same degree of ion suppression or enhancement. waters.comchromatographyonline.com By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out.
However, for this compensation to be perfect, the analyte and its deuterated standard must co-elute completely. chromatographyonline.com In some cases, the substitution of hydrogen with deuterium (B1214612) can cause a slight change in physicochemical properties, leading to a small separation in retention time on the chromatographic column. scispace.comchromatographyonline.commyadlm.org If this separation occurs in a region where the matrix effect is rapidly changing, the analyte and the internal standard may experience differential ion suppression, which can introduce inaccuracies. myadlm.org Despite this potential issue, the use of deuterated internal standards remains the preferred and most robust method for mitigating matrix effects in quantitative mass spectrometry. scispace.comwaters.com
Spectroscopic Characterization Techniques for Deuterated Cannabigerol (B157186)
Spectroscopic techniques are fundamental for confirming the chemical structure of molecules. For deuterated compounds like CBG-d9, these methods are used to verify the successful incorporation and location of deuterium atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. It is instrumental in confirming the identity of cannabinoids and their derivatives. nih.gov For CBG-d9, NMR is used to verify its molecular structure and, crucially, to confirm the specific locations of the nine deuterium atoms. nih.gov
In the case of commercially available CBG-d9, the deuterium atoms are typically located on the terminal pentyl chain. caymanchem.comcaymanchem.com ¹H NMR (proton NMR) spectra would confirm the absence of proton signals at these positions, while ²H NMR (deuterium NMR) would show signals corresponding to the deuterium nuclei. Furthermore, ¹³C NMR (carbon NMR) spectra would show characteristic changes in the signals for the deuterated carbons, such as the splitting of the carbon signal into a multiplet due to C-D coupling and a slight upfield shift. This detailed structural information is essential for validating the identity and quality of the isotopic standard. nih.gov
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule and are sensitive to its chemical structure and composition. polimi.itutoronto.ca These methods can be used to characterize cannabinoids and can also detect the effects of isotopic substitution. utoronto.cacannabissciencetech.com
The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the corresponding chemical bonds (e.g., C-H vs. C-D). According to the principles of vibrational spectroscopy, the frequency of a bond's stretch is inversely proportional to the square root of its reduced mass. Therefore, C-D stretching vibrations will appear at a lower frequency (wavenumber) in the infrared or Raman spectrum compared to the corresponding C-H stretches. youtube.com For example, the C-H stretching region is typically found around 2800-3000 cm⁻¹, while C-D stretches appear in the 2000-2300 cm⁻¹ region. This predictable shift provides a clear spectral signature confirming the presence of deuterium in the CBG-d9 molecule. While detailed vibrational spectra specifically for CBG-d9 are not widely published, the principles are well-established, and techniques like Raman spectroscopy have been successfully applied to the in-situ detection of non-deuterated cannabinoids like THC and CBD. polimi.itnih.gov
Chromatographic Separation Methods for Isotopic Variants
The accurate quantification of cannabinoids in complex matrices is heavily reliant on robust analytical techniques. Chromatographic methods, in particular, are essential for separating individual compounds from a mixture. When dealing with isotopic variants such as this compound (CBG-d9), which are chemically identical to their non-deuterated counterparts but differ in mass, the separation technique is typically paired with mass spectrometry for differentiation and quantification. CBG-d9 serves as an ideal internal standard for the analysis of Cannabigerol (CBG) because it co-elutes with CBG, experiencing similar matrix effects and ionization efficiency, but is distinguishable by its higher mass.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, offering substantial improvements in analytical performance. mdpi.com The primary distinction of UHPLC is its use of columns packed with much smaller particles (typically less than 2 µm), which leads to higher separation efficiency. mdpi.com This enhancement allows for faster analysis times, greater resolution between closely eluting compounds, and increased sensitivity, all while consuming less solvent. mdpi.comthieme-connect.com
For the analysis of isotopic variants like this compound, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a particularly powerful configuration. eurekakit.comnih.gov This setup provides the high resolution needed to separate cannabinoids from complex matrix components and the specificity to differentiate and accurately quantify the target analyte (CBG) and its deuterated internal standard (CBG-d9) simultaneously. nih.govnih.gov
Key features of UHPLC methods include:
Columns: UHPLC columns have smaller inner diameters (e.g., 2.1 mm) and are packed with sub-2 µm particles, which is the basis for the high resolution achieved. mdpi.comojp.gov
Operating Pressure: The system operates at much higher pressures than HPLC to force the mobile phase through the densely packed column.
Speed and Sensitivity: Analytical run times are often significantly shorter, sometimes under 10 minutes, without compromising separation quality. nih.gov The sharper, narrower peaks produced by UHPLC lead to higher signal-to-noise ratios and thus lower limits of detection (LOD) and quantification (LOQ). thieme-connect.comresearchgate.net
The following table outlines common parameters for UHPLC methods used in the analysis of cannabinoids, demonstrating the conditions under which CBG-d9 would be analyzed.
Table 2: Representative UHPLC Method Parameters for Cannabinoid Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| System | Waters ACQUITY UPLC® I-Class | eurekakit.com |
| Agilent UPLC | ljmu.ac.uk | |
| Column | Waters Cortecs UPLC C18 (100 × 2.1 mm, 1.6 µm) | mdpi.com |
| Phenomenex Luna Omega Polar C18 (150 x 2.1 mm, 1.6 µm) | ojp.gov | |
| Acquity UPLC® BEH C18 (various dimensions) | nih.govresearchgate.net | |
| Mobile Phase | A: 2 mM Ammonium Formate w/ 0.011% Formic AcidB: Acetonitrile | ojp.gov |
| A: Water w/ 0.1% Formic AcidB: Acetonitrile w/ 0.1% Formic Acid | mdpi.com | |
| Flow Rate | 0.3 - 1.0 mL/min | ojp.govmdpi.com |
| Column Temp. | 30 - 50 °C | ojp.goveurekakit.com |
| Detector | Tandem Mass Spectrometry (MS/MS) | eurekakit.comnih.govnih.gov |
| Run Time | < 11 minutes | mdpi.comnih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Ammonium Formate |
| Cannabichromene (CBC) |
| Cannabidiol (B1668261) (CBD) |
| Cannabidiolic Acid (CBDA) |
| Cannabigerol (CBG) |
| This compound (CBG-d9) |
| Cannabigerolic Acid (CBGA) |
| Cannabinol (CBN) |
| Δ9-Tetrahydrocannabinol (Δ9-THC) |
| Δ9-Tetrahydrocannabinolic Acid (THCA) |
| Formic Acid |
Pharmacological and Mechanistic Research Utilizing Cannabigerol D9
Investigation of Cannabigerol (B157186) Metabolism Pathways
The biotransformation of cannabinoids is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Understanding these metabolic pathways is crucial for evaluating the efficacy and potential interactions of cannabigerol (CBG). CBG-d9 serves as a powerful asset in these investigations.
In Vitro Metabolic Stability and Metabolite Identification using Deuterated Tracers
In vitro assays using human liver microsomes (HLMs) are a standard method for studying the metabolic fate of new chemical entities. nih.gov In these experiments, CBG is incubated with HLMs, and the subsequent mixture is analyzed to identify newly formed metabolites. The use of CBG-d9 as an internal standard is critical for the precise quantification of the parent compound over time, which determines its metabolic stability. caymanchem.com
The process involves adding a known quantity of CBG-d9 to the experimental samples. When analyzed using liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the non-labeled CBG but is detected at a slightly higher mass-to-charge ratio (m/z). swgdrug.org This clear distinction allows for the accurate measurement of the remaining parent CBG, free from any matrix effects or variations in instrument response.
Furthermore, deuterated tracers aid in the identification of metabolites. The deuterium (B1214612) atoms on CBG-d9 are typically placed on a part of the molecule that is not expected to be metabolized, such as the pentyl chain. caymanchem.com When a metabolite is formed, it retains the deuterium label, creating a characteristic isotopic pattern in the mass spectrum. This "label" helps researchers to distinguish true metabolites from background noise and to deduce the metabolic transformations that have occurred, such as hydroxylation or oxidation. nih.gov
Preclinical Biotransformation Studies Employing Cannabigerol-d9
Following in vitro analysis, preclinical studies in animal models are conducted to understand how CBG is metabolized within a living organism. In these in vivo studies, CBG-d9 can be used in two primary ways: as an internal standard for quantification or as a tracer to follow the metabolic fate of CBG.
When used as an internal standard, CBG-d9 is added to biological samples (e.g., blood, plasma, urine) collected from animals that have been administered non-labeled CBG. nih.gov This isotope dilution mass spectrometry approach ensures highly accurate quantification of CBG and its metabolites, which is essential for building a comprehensive picture of the compound's biotransformation. nih.gov
As a tracer, CBG-d9 can be administered to the animal, and its journey through the body can be tracked. springernature.com This allows researchers to identify the metabolites formed in different tissues and to understand the primary sites of biotransformation. The known mass difference of the deuterated metabolites makes them easier to detect and identify against the complex background of a biological sample.
Elucidating Enzymes and Reaction Mechanisms through Isotope Labeling
Isotope labeling with CBG-d9 is a sophisticated technique used to pinpoint the specific enzymes responsible for CBG metabolism and to understand the underlying chemical reactions. The key principle is the kinetic isotope effect, where the presence of heavier isotopes can slow down the rate of a chemical reaction if the bond to the isotope is broken during the rate-determining step.
By strategically placing the deuterium labels on different parts of the CBG molecule, researchers can infer which sites are being targeted by metabolic enzymes. For instance, if replacing a hydrogen with a deuterium on the pentyl chain significantly slows down the formation of a particular hydroxylated metabolite, it strongly suggests that the enzyme is acting on that specific position.
Studies have identified several human CYP enzymes involved in CBG metabolism, including CYP3A4, CYP2C9, CYP2J2, CYP2D6, and CYP2C8. nih.gov These enzymes are responsible for transforming CBG into various oxidized metabolites. nih.gov The use of isotope labeling helps to confirm the site-selectivity of these enzymes and provides insight into the binding of CBG within the enzyme's active site. nih.govresearchgate.net
Pharmacokinetic Profiling of Cannabigerol via Isotope Dilution Mass Spectrometry
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and elimination (ADME). Accurate PK profiling is fundamental to understanding a compound's behavior and establishing its potential therapeutic window. Isotope dilution mass spectrometry, using CBG-d9 as an internal standard, is the gold standard for these studies. caymanchem.comnih.gov
Assessment of Absorption, Distribution, and Elimination Kinetics in Preclinical Models
In preclinical PK studies, animals are administered CBG, and blood samples are taken at various time points. elsevierpure.comnih.gov To accurately measure the concentration of CBG in these samples, a precise amount of CBG-d9 is added to each sample before analysis by LC-MS. caymanchem.com The ratio of the non-labeled CBG to the deuterated standard allows for precise quantification, correcting for any sample loss during preparation or fluctuations in the instrument's signal. nih.gov
This method provides the high-quality data needed to calculate key pharmacokinetic parameters, as illustrated in the table below.
| Pharmacokinetic Parameter | Description | Importance in Research |
| Cmax | Maximum concentration of the drug in plasma. | Indicates the peak exposure to the compound. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time. | Reflects the overall bioavailability of the compound. |
| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Determines the dosing interval and duration of action. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. | Shows how extensively the drug distributes into tissues versus plasma. |
This table describes key pharmacokinetic parameters that are accurately determined using isotope dilution mass spectrometry with standards like this compound.
Tracer Studies for Systemic Exposure and Tissue Distribution
To understand where CBG travels in the body and in which tissues it accumulates, CBG-d9 can be used as a stable isotope tracer. springernature.com After administering CBG-d9 to preclinical models, researchers can analyze various tissues (e.g., brain, liver, fat, muscle) to measure the concentration of the deuterated compound. nih.govplos.org
This technique provides a detailed map of the drug's distribution, which is crucial for identifying target organs and potential sites of toxicity. For example, studies have shown that cannabinoids can penetrate the blood-brain barrier and may accumulate in fatty tissues. elsevierpure.comnih.govplos.org The use of CBG-d9 allows for sensitive and specific measurement in these complex biological matrices. The data from such studies can be compiled to show the relative concentration of the compound in different tissues, as shown in the hypothetical data table below.
| Tissue | Relative Concentration (ng/g) |
| Plasma | 150 |
| Brain | 45 |
| Liver | 850 |
| Adipose (Fat) Tissue | 1200 |
| Muscle | 90 |
| Kidney | 400 |
This illustrative table shows the type of data generated from a tissue distribution study using a deuterated tracer like this compound, indicating the compound's accumulation in various tissues.
Receptor Binding and Target Engagement Studies with Deuterated Ligands
In pharmacological and mechanistic research, deuterated ligands such as this compound (CBG-d9) serve a critical role, primarily as internal standards for quantitative analysis. caymanchem.com CBG-d9 is a certified reference material used for the precise measurement of cannabigerol (CBG) concentrations in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.commdpi.com The incorporation of deuterium atoms results in a heavier, yet chemically identical, molecule. This allows it to be distinguished from the non-deuterated CBG during analysis, ensuring high accuracy in pharmacokinetic and receptor binding studies. nih.gov Therefore, the research detailed below utilized CBG-d9 as an analytical tool to obtain precise measurements for its non-deuterated counterpart, CBG.
Exploring Cannabinoid Receptor Interactions and Affinities using CBG-d9
Research employing analytical standards like CBG-d9 has clarified the interaction of Cannabigerol (CBG) with the primary cannabinoid receptors, CB1 and CB2. While CBG is the biosynthetic precursor to other major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), its own affinity for cannabinoid receptors is complex and comparatively weak. frontiersin.orgnih.govmdpi.com
Studies have shown that CBG acts as a partial agonist at both CB1 and CB2 receptors. nih.govnih.gov However, its binding affinity is generally in the low micromolar range, indicating a weaker interaction compared to THC. frontiersin.orgnih.gov For instance, one study using [³H]-CP-55940 as the radioligand found that CBG competed for binding to CB1 and CB2 receptors with low micromolar Ki values. frontiersin.org Another study noted that at a concentration of 10 µM, CBG can act as a competitive antagonist at the CB1 receptor. nih.gov
Interestingly, the affinity of CBG can be influenced by the experimental context. In cells expressing both CB1 and CB2 receptors, forming heteromers, the binding affinity of CBG for the CB2 receptor was observed to increase. nih.gov The choice of radioligand in binding assays also impacts the results; CBG showed competition for the binding of [³H]-WIN-55,212-2 to CB2 receptors but not to CB1 receptors. frontiersin.orgnih.gov
| Receptor | Radioligand Used | Reported Ki Value | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| CB1 | [³H]-CP-55940 | Low micromolar | HEK-293T cells | frontiersin.org |
| CB2 | [³H]-CP-55940 | Low micromolar | HEK-293T cells | frontiersin.org |
| CB2 | [³H]-WIN-55,212-2 | 2.7 µM | HEK-293T cells | frontiersin.orgnih.gov |
| CB1 | [³H]-WIN-55,212-2 | >30 µM | HEK-293T cells | frontiersin.orgnih.gov |
| CB2 (in CB1-CB2 heteromer context) | Fluorescent Ligand CM-157 | 56 nM | HEK-293T cells | nih.gov |
Modulatory Effects on Non-Cannabinoid Receptors and Ion Channels (e.g., α2AR, 5-HT1A, TRP channels)
Quantitative studies, facilitated by standards like CBG-d9, have revealed that CBG's pharmacological profile extends significantly beyond the endocannabinoid system, showing potent interactions with several other receptor and ion channel targets. nih.govmdpi.com
α2-Adrenergic Receptor (α2AR): CBG has been identified as a very potent agonist at α2-adrenoceptors. nih.govformula30a.comwikipedia.org One study reported an EC50 value of 0.2 nM in mouse brain membranes, highlighting a high-potency interaction. nih.gov This activity at α2-adrenoceptors, which are involved in regulating neurotransmitter release, may underlie some of CBG's observed physiological effects. frontiersin.orgwikipedia.org
Serotonin 1A Receptor (5-HT1A): In contrast to its agonist activity at α2AR, CBG acts as a moderately potent antagonist at 5-HT1A receptors. nih.govformula30a.comwikipedia.org Research has determined an apparent KB value of 51.9 nM for its antagonist activity. nih.gov The modulation of the 5-HT1A receptor, a key player in mood and anxiety regulation, suggests a potential mechanism for CBG's reported anxiolytic-like effects. frontiersin.orgnih.gov Some research indicates CBG may act as a negative allosteric modulator (NAM) of the 5-HT1A receptor. reddit.com
Transient Receptor Potential (TRP) Channels: CBG interacts with several members of the transient receptor potential (TRP) family of ion channels, which are involved in sensory perception, including pain and temperature. mdpi.comnih.govmdpi.com
TRPV1 and TRPV2: CBG stimulates and subsequently desensitizes TRPV1 and TRPV2 channels. formula30a.com
TRPV3 and TRPV4: It has been shown to stimulate these channels. formula30a.com
TRPM8: CBG is a potent antagonist for the TRPM8 channel, which is known as the cold and menthol (B31143) receptor. mdpi.comformula30a.comnih.gov
TRPA1: CBG may regulate TRPA1 activity, with an EC50 in the micromolar range. formula30a.com
Studies using cultured sensory neurons have shown that CBG can inhibit responses to the TRPV1 agonist capsaicin, with a maximum effective concentration noted at 30 μM. nih.gov
| Target | Effect | Potency (Value) | Assay/Model | Reference |
|---|---|---|---|---|
| α2-Adrenoceptor (α2AR) | Agonist | EC50 = 0.2 nM | [³⁵S]GTPγS binding in mouse brain membranes | nih.gov |
| α2-Adrenoceptor (α2AR) | Agonist | EC50 = 72.8 nM | Mouse vas deferens contraction inhibition | nih.gov |
| Serotonin 1A Receptor (5-HT1A) | Antagonist | KB = 51.9 nM | [³⁵S]GTPγS binding in mouse brain membranes | nih.govwikipedia.org |
| TRPV1 | Agonist / Desensitizer | - | - | formula30a.com |
| TRPM8 | Antagonist | - | - | mdpi.comformula30a.com |
| TRPA1 | Regulator | EC50 in µM range | - | formula30a.com |
Forensic, Diagnostic, and Biomarker Research with Cannabigerol D9
Reference Material Development and Validation for Cannabinoid Quantitation
The development and validation of robust analytical methods are critical for the accurate quantification of cannabinoids in various products and biological samples. nih.gov Cannabigerol-d9 serves as an essential reference material in this process. caymanchem.combertin-bioreagent.com As an isotopically labeled internal standard, CBG-d9 is chemically identical to its non-deuterated counterpart, CBG, but has a different molecular weight. This distinction allows it to be easily differentiated by mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.comcaymanchem.com
When analyzing a sample, a known quantity of CBG-d9 is added. Since the deuterated and non-deuterated compounds exhibit nearly identical behavior during sample extraction, purification, and chromatographic separation, any loss of the analyte (CBG) during these steps will be mirrored by a proportional loss of the internal standard (CBG-d9). google.com By comparing the MS signal of the analyte to that of the internal standard, chemists can calculate the precise concentration of CBG in the original sample with high accuracy and precision, correcting for variations in sample preparation and instrument response. nih.gov
Many commercially available CBG-d9 preparations are qualified as Certified Reference Materials (CRMs). caymanchem.comglpbio.com This certification ensures that the material has been manufactured and tested under stringent international standards, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comcaymanchem.com The use of CRMs is fundamental for method validation, ensuring the reliability and comparability of results across different laboratories, which is a crucial step for the emerging cannabis-based pharmaceutical industry. nih.govbertin-bioreagent.com The validation of analytical methods for cannabinoids typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govtci-thaijo.orgolemiss.edu
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5-pentyl-d9-1,3-benzenediol |
| Synonym | CBG-d9 |
| Molecular Formula | C₂₁H₂₃D₉O₂ caymanchem.com |
| Formula Weight | 325.5 caymanchem.comcaymanchem.com |
| Purity | ≥95% caymanchem.com |
| Origin | Synthetic caymanchem.comcaymanchem.com |
Analytical Standards for the Detection and Confirmation of Cannabigerol (B157186) and its Metabolites in Complex Biological Matrices
In forensic and clinical toxicology, the accurate detection and confirmation of cannabinoids and their metabolites in complex biological matrices like blood, urine, and oral fluid are paramount. nih.gov this compound serves as an indispensable analytical standard for these applications. caymanchem.comcaymanchem.com Its use as an internal standard in LC-MS/MS or GC-MS methods significantly enhances the reliability of quantitative results for CBG. bertin-bioreagent.comunibo.it
The determination of CBG concentration in biological fluids can serve as a biomarker for recent cannabis use. nih.govnih.gov However, the analytical sensitivity for CBG is often lower compared to other major cannabinoids like THC or CBD. nih.gov This makes the use of a high-purity, reliable internal standard like CBG-d9 even more critical to achieve the necessary limits of detection and quantification required for forensic analysis. nih.gov Studies have shown that derivatization techniques or procedural changes like cyclization can increase the analytical signal for CBG, and the validation of these methods relies on stable isotope-labeled standards. nih.gov
The use of deuterated standards helps to overcome matrix effects, where other components in a biological sample can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Because CBG-d9 is affected by these matrix effects in the same way as the native CBG, its inclusion allows for accurate correction, leading to more precise and reliable measurements. nih.gov This is crucial for differentiating between licit and illicit consumption and for determining the concentrations of active components in forensic investigations. nih.gov
Table 2: Example of Analytical Method Validation Parameters using an Internal Standard
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. olemiss.edu | R² > 0.99 olemiss.edu |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. olemiss.edu | 80% – 120% olemiss.edu |
| Precision (% RSD) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. nih.gov | ≤15% RSD nih.gov |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-Noise ratio of 10:1 |
Tracing Cannabigerol Biosynthesis and Degradation in Biological Systems
Understanding the biosynthesis and degradation pathways of cannabinoids is crucial for both pharmacology and synthetic biology. CBG is a key precursor, often called the "mother of all cannabinoids," as its acidic form, cannabigerolic acid (CBGA), is the substrate for the enzymes that produce THC and CBD. nih.govmdpi.comsensusimpact.com Isotopic labeling is a powerful technique for elucidating these complex metabolic pathways.
By introducing this compound into a biological system, such as cell cultures, animal models, or enzyme assays, researchers can trace its journey and identify its metabolic products. nih.gov As the deuterated CBG is metabolized, the deuterium (B1214612) atoms remain on the molecular fragments, allowing mass spectrometry to distinguish the metabolites of the administered CBG-d9 from other endogenous compounds. This technique is invaluable for discovering new metabolites, understanding reaction kinetics, and identifying the specific enzymes involved, such as the cytochrome P450 (CYP) family. nih.govresearchgate.net
For example, studies have identified that human cytochrome P450 enzymes (specifically CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9) metabolize CBG, with cyclo-CBG being a major metabolite. nih.govresearchgate.net Using a standard like CBG-d9 in such in-vitro and in-vivo studies would allow for precise quantification of the rate of this conversion. Deuterium labeling has also been historically used to investigate the fragmentation mechanisms and determine the stereochemistry of various cannabinoid metabolites. nih.govresearchgate.net Furthermore, developing microbial systems, like E. coli, to produce cannabinoids sustainably relies on understanding and optimizing these biosynthetic pathways, a process aided by the use of isotopically labeled precursors and intermediates for tracking metabolic flux. nih.govmanchester.ac.uk
Table 3: Major Identified Metabolites of Cannabigerol (CBG)
| Metabolite | Enzymes Involved (Human) | Significance |
|---|---|---|
| cyclo-CBG | CYP2J2, CYP3A4, CYP2D6, CYP2C8, CYP2C9 nih.govresearchgate.net | Identified as a major and rapidly formed metabolite in vitro and in vivo. nih.govresearchgate.net |
| 6′,7′-epoxy-CBG | Cytochrome P450s nih.gov | A novel metabolite identified in in-vitro metabolism studies. nih.gov |
| 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) | (Metabolite of THC, not directly from CBG) | CBG is a precursor to THC, which is then metabolized. nih.govbohrium.com |
| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) | (Metabolite of THC, not directly from CBG) | Major urinary metabolite used to indicate cannabis use. nih.govbohrium.com |
Innovations and Future Directions in Deuterated Cannabigerol Research
Development of Multi-Labeled Cannabigerol (B157186) Standards for Comprehensive Isotopic Studies
The accuracy of quantitative analysis, particularly when using mass spectrometry (MS), is highly dependent on the quality of internal standards. cannabisindustryjournal.com Deuterated standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing them to be distinguished by the detector. sigmaaldrich.com
Cannabigerol-d9, with nine deuterium (B1214612) atoms, is an example of a multi-labeled internal standard. caymanchem.com The development of such standards is crucial for overcoming analytical challenges inherent in complex matrices like biological fluids or cannabis extracts. cannabisindustryjournal.comnih.gov The use of a standard with a significant mass shift (e.g., +9 amu for CBG-d9) minimizes the risk of isotopic crosstalk, where the signal from the natural abundance isotopes of the unlabeled analyte interferes with the signal of the standard. This is a notable improvement over standards with fewer deuterium labels (e.g., d3), where isotopic overlap can compromise quantitative accuracy, especially when the analyte concentration is high. nih.gov
Future development will likely focus on creating a wider array of specifically labeled CBG standards to investigate different aspects of its biochemistry. For instance, standards with deuterium placed on the aromatic ring versus the alkyl side chain could help elucidate site-specific metabolism. These multi-labeled standards are indispensable for high-precision quantification in pharmacokinetic studies, metabolic profiling, and ensuring the accuracy of product labeling in the cannabis industry. nih.govresearchgate.net
| Type of Labeled Standard | Description | Primary Application | Advantage |
|---|---|---|---|
| Unlabeled CBG | Natural cannabigerol molecule. | Analyte for qualitative identification and external calibration. | Represents the target compound. |
| Singly-Labeled CBG (e.g., CBG-d1) | CBG with one deuterium atom. | Basic internal standard for MS. | Simple to synthesize, provides mass differentiation. |
| Low-Labeled CBG (e.g., CBG-d3) | CBG with a few deuterium atoms. | Common internal standard for MS quantification. | Better mass separation than d1, widely available. |
| Multi-Labeled CBG (e.g., CBG-d9) | CBG with multiple deuterium atoms, typically on a chain. caymanchem.com | High-accuracy internal standard for LC-MS/MS and GC-MS. nih.gov | Minimizes isotopic crosstalk, leading to higher precision and accuracy. nih.gov |
| Site-Specific Labeled CBG | Deuterium atoms placed on specific locations (e.g., phenolic ring or geranyl group). | Mechanistic studies of metabolism and fragmentation analysis. | Provides insights into specific chemical reactions and bond cleavages. mdpi.com |
Integration of Advanced Computational Modeling with Deuteration Data
The integration of computational modeling with experimental data from deuterated compounds offers a powerful synergy for understanding molecular interactions at an atomic level. mdpi.com Techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can predict how deuteration affects the structural and electronic properties of cannabigerol. mdpi.comresearchgate.net
MD simulations can model the dynamic behavior of CBG-d9 when interacting with biological targets, such as cannabinoid receptors (CB1 and CB2) or metabolic enzymes. nih.govnih.gov While the kinetic isotope effect (slowing of reactions due to the heavier isotope) is a well-known consequence of deuteration, subtle changes in non-covalent interactions, such as hydrogen bonding and van der Waals forces, can also occur. mdpi.com Computational models can simulate these subtle effects, providing insights into whether CBG-d9 has a slightly different binding affinity or residence time at a receptor compared to its non-deuterated counterpart. researchgate.netnih.gov
Furthermore, combining experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) with computational docking can build accurate three-dimensional models of CBG bound to a protein. nih.gov This integrated approach can elucidate the precise binding orientation and the key amino acid residues involved, guiding the rational design of new cannabinoid-based therapeutics with improved selectivity and efficacy. researchgate.net
| Computational Method | Application to Deuterated CBG | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting the binding pose of CBG-d9 within a receptor's active site. researchgate.net | Identification of key binding interactions (H-bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic movement and stability of the CBG-d9-receptor complex over time. nih.gov | Reveals conformational changes, binding stability, and the role of water molecules. researchgate.net |
| Quantum Mechanics (QM) Calculations | Analyzing the electronic structure and bond energies of CBG-d9. | Quantifies the energetic differences in bond cleavage (Kinetic Isotope Effect) and changes in non-covalent interactions. mdpi.com |
| Homology Modeling | Constructing a 3D model of a target protein (e.g., a metabolic enzyme) for which no crystal structure exists. nih.gov | Enables docking and MD simulations when experimental structures are unavailable. |
Expanding the Scope of Isotopic Tracer Applications in Cannabinoid Drug Discovery
Isotopically labeled compounds are invaluable tools in drug discovery and development, particularly for studying absorption, distribution, metabolism, and excretion (ADME). mdpi.com this compound serves as an ideal stable isotope tracer for these applications. When co-administered with unlabeled CBG, the ratio of CBG-d9 to its metabolites versus unlabeled CBG to its metabolites can be precisely measured by mass spectrometry, providing unambiguous information on the metabolic fate of the parent compound. nih.gov
This approach allows researchers to track the biotransformation of CBG in complex biological systems. It helps in identifying major and minor metabolites, determining rates of metabolism, and understanding which enzyme pathways (e.g., cytochrome P450 enzymes) are involved. nih.govnih.gov For instance, by analyzing plasma or tissue samples over time, pharmacokinetic profiles can be established with high confidence, determining key parameters like clearance rate and bioavailability without the need for radioactive labels. researchgate.netnih.gov
Future applications will likely involve using CBG-d9 in more complex "cassette" dosing studies, where multiple drug candidates are administered simultaneously. The unique mass signature of CBG-d9 allows it to be tracked without interference from other compounds, accelerating the early-stage screening of new chemical entities. This expands the utility of deuterated standards from simple analytical quantification to a central role in preclinical and clinical pharmacology. nih.gov
| Drug Discovery Stage | Application of Isotopic Tracers (e.g., CBG-d9) | Research Finding |
|---|---|---|
| Absorption | Administering oral unlabeled CBG with an intravenous "microdose" of CBG-d9. | Determines absolute bioavailability by comparing the area under the curve (AUC) of both forms. |
| Distribution | Tracking the presence of CBG-d9 in various tissues (e.g., brain, liver, adipose) after administration. | Identifies target organs and tissues where the compound accumulates. mdpi.com |
| Metabolism | Identifying novel mass signals corresponding to deuterated metabolites in plasma or urine. nih.gov | Elucidates metabolic pathways and identifies the chemical structure of metabolites. |
| Excretion | Quantifying the ratio of CBG-d9 to its metabolites in urine and feces over time. | Determines the primary routes and rates of elimination from the body. |
Addressing Challenges in the Synthesis and Characterization of Deuterated Minor Cannabinoids
While the utility of deuterated cannabinoids is clear, their creation is not without challenges. Cannabigerol is a minor cannabinoid in most cannabis cultivars, meaning that obtaining large quantities of starting material for synthesis can be difficult. nih.gov The chemical synthesis of CBG itself has been an area of active research to overcome low natural abundance. nih.govmdpi.com
Characterization is equally critical. Advanced analytical techniques are required to confirm the successful synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H-NMR and ²H-NMR) is used to verify the precise location of the deuterium atoms on the molecular scaffold, while high-resolution mass spectrometry confirms the correct mass and, therefore, the degree of deuteration. molloy.edunih.govswgdrug.org Overcoming these challenges in a cost-effective manner is key to making multi-labeled standards like CBG-d9 more accessible for routine research and quality control.
| Challenge | Description | Potential Solution / Method |
|---|---|---|
| Precursor Availability | CBG is a minor cannabinoid, making the natural starting material scarce. nih.gov | Develop efficient, scalable total synthesis routes for CBG and its precursors (e.g., deuterated resorcinols). nih.govgoogle.com |
| Regioselective Deuteration | Introducing deuterium atoms at specific positions without affecting other parts of the molecule. researchgate.net | Use of protecting groups and specialized reagents to direct the deuteration to the desired chemical site (e.g., the alkyl chain). |
| Isotopic Purity | Ensuring a high percentage of molecules have the correct number of deuterium atoms (e.g., >98% for d9). | Careful control of reaction conditions to prevent H/D exchange and use of deuterated reagents with high isotopic enrichment. |
| Purification | Separating the final deuterated product from unreacted starting materials, non-deuterated and partially deuterated side products. | Advanced chromatographic techniques like flash chromatography or preparative HPLC. acs.org |
| Structural Verification | Confirming the exact location and number of deuterium atoms in the final molecule. | Multi-nuclear NMR spectroscopy (¹H, ²H, ¹³C) and High-Resolution Mass Spectrometry (HRMS). nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. How should researchers design a systematic literature review to identify Cannabigerol-d9’s molecular targets and mechanisms?
- Methodological Answer : Utilize structured frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define scope, and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study relevance . Prioritize primary literature from databases like PubMed and Web of Science, focusing on experimental validation of targets (e.g., receptor binding assays, gene expression profiling). Assess study quality by scrutinizing methodologies in "Materials and Methods" sections, such as cell line validation and statistical rigor .
Q. What validated in vitro models are appropriate for preliminary pharmacological testing of this compound?
- Methodological Answer : Use immortalized cell lines (e.g., HEK-293 for cannabinoid receptor studies) with rigorous controls (e.g., vehicle and positive controls). Validate models via reproducibility checks across independent labs, referencing protocols from studies on structurally similar cannabinoids . Ensure dose-response curves are generated using standardized solvents (e.g., DMSO at <0.1% v/v) to avoid cytotoxicity artifacts.
Q. How can researchers establish a standardized assay for quantifying this compound in biological matrices?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects. Validate assays per FDA guidelines for sensitivity (LOQ ≤1 ng/mL), precision (CV <15%), and recovery rates (80–120%) . Cross-validate results with orthogonal methods like ELISA to confirm specificity .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacological efficacy across studies be systematically resolved?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., differences in solvent carriers, animal strains, or dosing regimens) . Apply sensitivity analyses to isolate factors contributing to discrepancies, such as batch-to-batch compound purity variations (e.g., HPLC purity thresholds ≥98%) . Use in silico docking studies to probe structure-activity relationships and validate target engagement under standardized conditions .
Q. What strategies optimize the biosynthesis of high-purity this compound for mechanistic studies?
- Methodological Answer : Engineer microbial systems (e.g., Saccharomyces cerevisiae) with codon-optimized enzymes (e.g., CBGAS) to enhance precursor flux . Monitor pathway efficiency via metabolomics and adjust fermentation parameters (pH, temperature) using design-of-experiment (DoE) frameworks. Purify compounds via preparative HPLC followed by NMR and HRMS validation to confirm stereochemical integrity .
Q. How can multi-omics datasets be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (GC-MS) data using bioinformatics pipelines (e.g., weighted gene co-expression networks). Validate hypotheses with CRISPR-Cas9 knockouts of candidate targets in relevant in vivo models (e.g., murine neuroinflammation assays). Apply pathway enrichment tools (e.g., DAVID, KEGG) to identify convergent biological processes .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are critical for ensuring reproducibility in this compound dose-response studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and power analyses (β ≥0.8) to justify sample sizes . Pre-register analysis plans on platforms like Open Science Framework to mitigate bias .
Q. How should researchers address ethical and methodological gaps in in vivo studies of this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency, including randomization, blinding, and inclusion/exclusion criteria . Justify animal models using the “3Rs” framework (Replacement, Reduction, Refinement) and validate translational relevance via comparative pharmacokinetic studies (e.g., rodent vs. human liver microsome stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
